REACTION_CXSMILES
|
[N:1]1SC=C2C=CC=CC=12.N1SC(C(=O)C(O)=O)=C2N=CC=CC=12.[N:24]1[S:25][CH:26]=[C:27]2[CH:32]=[CH:31][CH:30]=[N:29][C:28]=12.NC1N=CC=CC=1C#N.N.S>>[NH2:24][C:28]1[N:29]=[CH:30][CH:31]=[CH:32][C:27]=1[C:26]([NH2:1])=[S:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1SC=C2C1C=CC=C2
|
Name
|
isothiazolopyridine glyoxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1SC(=C2C1C=CC=N2)C(C(=O)O)=O
|
Name
|
3-methyl isothiazolopyridines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1SC=C2C1N=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=CC=N1
|
Name
|
Taurins
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare compounds of formula I
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=S)N)C=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |